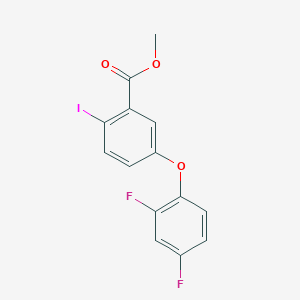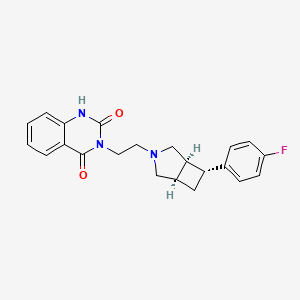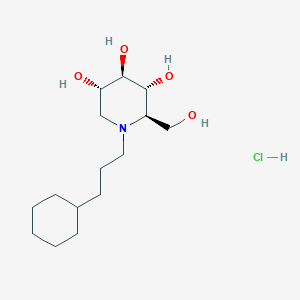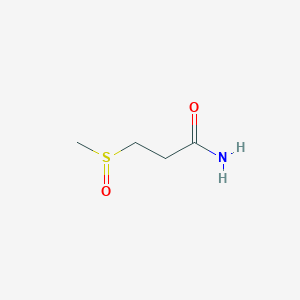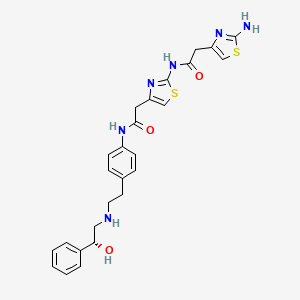![molecular formula C10H11ClN4O B13862649 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of the morpholine ring enhances its water solubility and metabolic stability, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.
Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine involves the inhibition of TAK1 kinase. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in multiple myeloma cells .
Comparison with Similar Compounds
Similar Compounds
Takinib: Another TAK1 inhibitor with a different chemical structure but similar mechanism of action.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with substitutions at different positions on the imidazo[1,2-b]pyridazine ring.
Uniqueness
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. The presence of the morpholine ring also improves its pharmacokinetic properties, making it a more effective therapeutic candidate compared to other similar compounds .
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(2-chloroimidazo[1,2-b]pyridazin-6-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-15-9(12-8)1-2-10(13-15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
FTMNLDDKKBIIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C=C(N=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
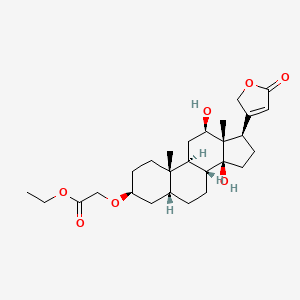
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
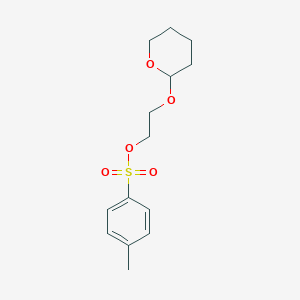
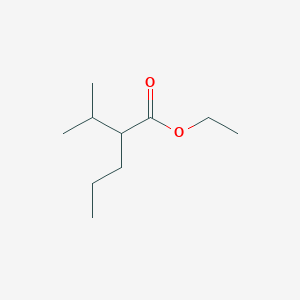
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
